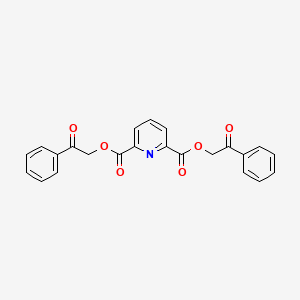
Bis(2-oxo-2-phenylethyl) pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE is an organic compound with the molecular formula C23H17NO6 It is a derivative of pyridine and features two oxo-phenylethyl groups attached to a pyridinedicarboxylate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE typically involves the esterification of 2,6-pyridinedicarboxylic acid with 2-oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituents used.
Scientific Research Applications
BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of BIS(2-OXO-2-PHENYLETHYL) 2,6-PYRIDINEDICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
BIS(2-OXO-2-PHENYLETHYL) 2,6-NAPHTHALENEDICARBODITHIOATE: Similar structure but with a naphthalene core instead of pyridine.
BISMUTH 2,6-PYRIDINEDICARBOXYLATES: Coordination polymers with bismuth and pyridinedicarboxylate units.
BIS(2-OXO-3-OXAZOLIDINYL)PHOSPHINIC CHLORIDE: Contains oxazolidinyl groups and is used in peptide synthesis.
Properties
Molecular Formula |
C23H17NO6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
diphenacyl pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C23H17NO6/c25-20(16-8-3-1-4-9-16)14-29-22(27)18-12-7-13-19(24-18)23(28)30-15-21(26)17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
KYLGYMXWPDQMEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NC(=CC=C2)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















